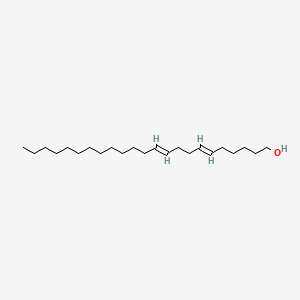
(6E,10E)-tricosa-6,10-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6E,10E)-tricosa-6,10-dien-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C23H44O and its molecular weight is 336.604. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(6E,10E)-Tricosa-6,10-dien-1-ol is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound is a long-chain fatty alcohol with the molecular formula C23H44O and a molecular weight of 342.60 g/mol. Its structure features two double bonds located at the 6th and 10th carbon positions, contributing to its reactivity and biological significance.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing natural antimicrobial agents .
Phytotoxic Effects
The compound has also been investigated for its phytotoxic properties . In vitro assays revealed that it could inhibit the growth of certain plant species, indicating its potential as a herbicide. The mechanism appears to involve disruption of cellular processes in target plants .
Pheromonal Activity
Interestingly, this compound has been identified as a component of sex pheromones in various insect species. Its role in attracting mates highlights its ecological significance and potential use in pest management strategies .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The presence of unsaturated bonds may facilitate interactions with lipid membranes, leading to increased permeability and cell lysis in microbial cells.
- Signal Transduction Interference : As a pheromone component, it may interfere with communication pathways in insects, affecting mating behaviors.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways in both plants and microbes.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli . Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that this compound could serve as a natural preservative in food systems .
Herbicidal Activity Assessment
In another investigation focused on its herbicidal properties, this compound was applied to seedlings of Arabidopsis thaliana. The results indicated a dose-dependent inhibition of root elongation and chlorophyll synthesis at concentrations above 100 µg/mL. This suggests potential applications in agricultural weed management .
Data Table: Biological Activities Summary
| Activity Type | Organism/Target | Concentration Tested | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant reduction in viability |
| Antimicrobial | Escherichia coli | 50 µg/mL | Significant reduction in viability |
| Phytotoxic | Arabidopsis thaliana | 100 µg/mL | Inhibition of root elongation |
| Pheromonal | Various insect species | N/A | Attraction of mates |
特性
IUPAC Name |
(6E,10E)-tricosa-6,10-dien-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h13-14,17-18,24H,2-12,15-16,19-23H2,1H3/b14-13+,18-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSPNZHBRRBWNU-WSPGMDLHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC=CCCC=CCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/CC/C=C/CCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678245 |
Source


|
| Record name | (6E,10E)-Tricosa-6,10-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221819-38-0 |
Source


|
| Record name | (6E,10E)-Tricosa-6,10-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














